Bis-propargyl-PEG5
Overview
Description
Bis-propargyl-PEG5 is a crosslinker containing propargyl groups at both ends . The propargyl groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form stable triazole linkages . It is reagent grade and used for research purposes .
Synthesis Analysis
This compound is used for the synthesis of carbohydrate receptors (SCRs) with anti-Zika activity . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
This compound is a crosslinker containing two propargyl groups at each terminal end . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media .Physical and Chemical Properties Analysis
This compound is a liquid . It is soluble in water and has a molecular weight of 270.3 g/mol .Scientific Research Applications
1. Synthesis and Material Development Bis-propargyl-PEG5 is primarily used in the synthesis of advanced materials. For instance, it's a critical component in creating linear-dendritic diblock copolymers that are photoaddressable. Such materials, which combine poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters, exhibit unique properties like photoinduction of optical anisotropy, making them valuable in fields like microelectronics and sensor technology (Barrio et al., 2009).
2. Drug Delivery Systems In the realm of biomedical applications, this compound derivatives are utilized to develop more effective drug delivery systems. They form the backbone of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymers, significantly enhancing the solubility and cytotoxicity of certain drugs, such as paclitaxel, when compared to their non-conjugated forms (Khandare et al., 2006).
3. Nanotechnology In nanotechnology, this compound-based compounds, like multidentate poly(ethylene glycol) ligands, are critical for stabilizing semiconductor and metallic nanocrystals under extreme conditions. This stability is paramount for their application in various bio-related studies and industries (Stewart et al., 2010).
4. Polymer Synthesis The role of this compound extends to the synthesis of heterobifunctional PEG derivatives. These derivatives pave the way for developing bioconjugates for biomedical applications, showcasing the versatility of PEG-based compounds in creating multifunctional materials (Lu & Zhong, 2010).
Mechanism of Action
Target of Action
Bis-propargyl-PEG5 is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . It is also employed in the synthesis of carbohydrate receptors (SCRs) with anti-Zika activity .
Mode of Action
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a type of click chemistry , which is a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents.
Pharmacokinetics
As aPEG-based linker , it is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable triazole linkages . These linkages are crucial in the creation of PROTACs and SCRs, enabling these compounds to perform their respective functions in protein degradation and antiviral activity.
Action Environment
It is known that the compound should be stored at-20°C and protected from light . This suggests that temperature and light exposure could potentially affect the stability and efficacy of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bis-propargyl-PEG5 plays a significant role in biochemical reactions due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This interaction is facilitated by the copper-catalyzed azide-alkyne Click Chemistry . The nature of these interactions is covalent, leading to the formation of stable complexes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules This interaction can lead to changes in the activity of these biomolecules, potentially influencing enzyme activity and gene expression
Properties
IUPAC Name |
3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHAZIYRMYSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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